(4-Bromophenoxy)(tert-butyl)dimethylsilane
Description
Significance of Organosilicon Compounds and Aryl Halides in Modern Synthesis
Organosilicon compounds have become indispensable in various scientific and industrial fields, including materials science, pharmaceuticals, and particularly organic synthesis. ccspublishing.org.cnresearchgate.netbohrium.com Their utility stems from the unique properties of the silicon atom, such as its larger atomic size and lower electronegativity compared to carbon, and its ability to form hypervalent species. soci.org The silicon-oxygen bond is notably strong, while silicon-carbon bonds are also relatively stable. soci.org These characteristics are exploited in a wide array of chemical transformations.
Aryl halides, such as the bromo-substituent in (4-Bromophenoxy)(tert-butyl)dimethylsilane, are fundamental precursors in a multitude of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of powerful cross-coupling methods like the Suzuki, Stille, and Heck reactions has revolutionized the synthesis of complex molecules, including biphenyls and other polyaromatic systems found in many natural products and pharmaceutical agents. nih.govnih.gov The ability to use readily available aryl chlorides and bromides in these reactions has been a significant advancement. organic-chemistry.org
Overview of tert-Butyldimethylsilyl (TBDMS) Ethers in Protecting Group Strategies
In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. These temporary blocking units are known as protecting groups. Silyl (B83357) ethers are a widely used class of protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and reliable removal (deprotection). wikipedia.orgresearchgate.net
The tert-butyldimethylsilyl (TBDMS) ether, introduced by E. J. Corey in 1972, is one of the most popular silyl protecting groups. tandfonline.comsemanticscholar.orgmindat.orgsci-hub.se The TBDMS group is valued for its considerable stability towards a variety of non-acidic reagents. organic-chemistry.org Its steric bulk enhances its stability compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers. studylib.net
The introduction of a TBDMS group typically involves reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). wikipedia.org
The removal of the TBDMS group is commonly achieved under acidic conditions or, more frequently, using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orggelest.com The high strength of the silicon-fluoride bond provides a strong thermodynamic driving force for the cleavage reaction. organic-chemistry.org The ability to selectively deprotect one silyl ether in the presence of others is a key strategy in complex synthesis. wikipedia.org
Historical Context of this compound within Chemical Research
The development and use of this compound is intrinsically linked to the advancements in protecting group chemistry and cross-coupling reactions. Following the popularization of the TBDMS protecting group by E. J. Corey in the early 1970s, chemists began to apply this strategy to a wide range of substrates. semanticscholar.orgmindat.orgsci-hub.se
The synthesis of this compound is a straightforward procedure, typically involving the reaction of 4-bromophenol (B116583) with tert-butyldimethylsilyl chloride and a base like imidazole. semanticscholar.org A documented synthesis involves adding tert-butyldimethylsilyl chloride and imidazole to a solution of 4-bromophenol in dichloromethane (B109758) at 0 °C, followed by stirring at room temperature. semanticscholar.org This reaction provides the desired product in high yield. semanticscholar.org The compound has since been utilized as an intermediate in the synthesis of more complex molecules. For example, it has been used to prepare (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid, a key reagent for Suzuki cross-coupling reactions. semanticscholar.org Its utility has also been noted in the synthesis of natural product derivatives, such as in the structure revision of selagibenzophenones A and B. semanticscholar.org
Structure
2D Structure
Properties
IUPAC Name |
(4-bromophenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZGLKSNRKLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401025 | |
| Record name | (4-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67963-68-2 | |
| Record name | (4-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromophenoxy Tert Butyl Dimethylsilane
Alternative Synthetic Routes to the 4-Bromophenoxy Moiety
While direct silylation of 4-bromophenol (B116583) is standard, the 4-bromophenoxy structural unit can also be constructed through other means, typically by forming the aryl ether bond. These methods are relevant for creating precursors or analogues. One prominent strategy is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol (B47542). For instance, a method for synthesizing 3-(4-bromophenoxy)phenol has been reported using copper iodide, L-proline, and potassium carbonate to couple a brominated aromatic with a phenol. nih.gov This demonstrates the formation of a bromophenoxy-aryl linkage, a principle that can be applied to create the target moiety. nih.gov
Green Chemistry Approaches in the Synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane Precursors
Modern synthetic chemistry emphasizes sustainability, prompting the development of greener alternatives for silylation and the synthesis of its precursors. For the silylation step, several approaches reduce environmental impact:
Catalyst-free Silylation : A method using hexamethyldisilazane (B44280) (HMDS) in nitromethane (B149229) has been developed for the silylation of phenols and alcohols at room temperature without a catalyst. rsc.org HMDS is an advantageous reagent as it yields only ammonia (B1221849) gas as a byproduct. semanticscholar.org
Heterogeneous Catalysis : The use of a reusable H-β zeolite catalyst for the silylation of phenols with HMDS under solvent-free conditions presents an efficient and environmentally friendly option. semanticscholar.org
Deep Eutectic Solvents (DES) : The use of DES, such as a mixture of choline (B1196258) chloride and urea, as an environmentally benign reaction medium for silylation has been reported as an efficient and mild procedure. researchgate.net
Scale-Up Synthesis Challenges and Industrial Implications
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges.
Reagent Handling and Cost : Silyl (B83357) chlorides are moisture-sensitive and corrosive, requiring specialized equipment for large-scale handling. mdpi.com The cost of both the silylating agent and the base can become significant at industrial volumes.
Byproduct Management : The formation of stoichiometric amounts of salt byproducts, such as imidazole (B134444) hydrochloride, requires filtration and disposal, which can be costly and logistically complex on a large scale. researchgate.net Using reagents like HMDS, which produce ammonia gas, requires systems for safe off-gas handling. semanticscholar.org
Solvent Use : The use of large quantities of solvents like DMF poses challenges related to cost, recovery, purification, and waste disposal.
Purification : While lab-scale synthesis can rely on distillation, high-vacuum distillation at an industrial scale is an energy-intensive process. chemspider.com
Industrially, this compound is a valuable intermediate. As a protected phenol, it allows for regioselective reactions at other positions of the aromatic ring. The bromo-substituent, in particular, makes it a key building block for advanced molecular synthesis via metal-catalyzed cross-coupling reactions, which are foundational in the pharmaceutical and materials science industries.
Reactivity and Mechanistic Investigations of 4 Bromophenoxy Tert Butyl Dimethylsilane
Reactivity of the Aryl Bromide Moiety
The carbon-bromine (C-Br) bond in (4-Bromophenoxy)(tert-butyl)dimethylsilane is the primary site of its reactivity, enabling a range of functionalization reactions on the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.govlibretexts.org In the case of this compound, the TBDMS ether group is not a strong activating group for SNAr. Therefore, direct displacement of the bromide by common nucleophiles under standard SNAr conditions is generally not favored. For SNAr to occur, the aromatic ring must be significantly activated by electron-withdrawing substituents. nih.govlibretexts.org
However, under forcing conditions or with highly reactive nucleophiles, some degree of substitution may be observed. The reaction mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate, followed by the elimination of the bromide ion. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed. libretexts.org
Cross-Coupling Reactions Involving the C-Br Bond
The C-Br bond of this compound is highly amenable to various transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl bromides are excellent substrates for these transformations.
The Suzuki-Miyaura coupling reaction facilitates the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product. organic-chemistry.orgnih.gov The use of a base is essential to activate the organoboron reagent. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |
| Pd(OAc)₂ | PCy₃ | Various | Various | Room Temp | organic-chemistry.org |
| CataXCium A Pd G3 | Buchwald Ligand | Various | Various | Not Specified | nih.gov |
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product and regenerate the catalyst.
Table 2: Examples of Heck Reaction Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | nih.gov |
| Pd Nanoparticles | None | Various | Al(OH)₃ | Not Specified | researchgate.net |
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts. organic-chemistry.org The palladium catalyst activates the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov
Table 3: Examples of Sonogashira Coupling Conditions
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | organic-chemistry.org |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None | Cs₂CO₃ | Not Specified | Room Temp | libretexts.org |
| Aminopyrimidine-Pd(II) | None | Various | Aqueous | Not Specified | nih.gov |
Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. chemrxiv.orgrsc.org Polymer-bound bromophenols have been shown to undergo Ni(0)-catalyzed cross-coupling with Grignard reagents to produce substituted phenols in moderate to high yields after cleavage from the support. nih.gov Nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive have also been developed for C-O and C-N bond formation. chemrxiv.orgchemrxiv.org The mechanism of nickel-catalyzed cross-coupling often involves radical pathways, particularly in cross-electrophile coupling reactions. orgsyn.org
Copper-mediated coupling reactions, such as the Ullmann condensation, provide another avenue for the functionalization of aryl bromides. While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols. These reactions are particularly useful for forming carbon-heteroatom bonds, such as C-O, C-N, and C-S bonds.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with various electrophiles. organic-chemistry.org
The oxygen atom of the silyl (B83357) ether in this compound can act as a directing group. uwindsor.ca However, the effectiveness of an ether oxygen as a DMG is generally considered moderate. organic-chemistry.org The reaction typically requires a strong base, such as tert-butyllithium, and is carried out at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). uwindsor.ca The Lewis basic oxygen atom of the ether coordinates to the Lewis acidic lithium cation of the organolithium reagent, bringing the base into proximity of the ortho-protons and increasing their kinetic acidity. organic-chemistry.orgbaranlab.org This leads to selective deprotonation at the position ortho to the silyloxy group.
It is important to note that the bromine atom itself can also influence the regioselectivity of metalation through halogen-metal exchange, which can compete with deprotonation. The outcome of the reaction will depend on the specific organolithium reagent used, the reaction temperature, and the solvent.
Reactivity of the tert-Butyldimethylsilyl Ether Linkage
The tert-butyldimethylsilyl (TBDMS) ether in this compound serves to protect the phenolic hydroxyl group. The stability of this group is significant, yet it can be cleaved under specific conditions, allowing for the regeneration of the phenol (B47542). The hydrolytic stability of TBDMS ethers is approximately 10,000 times greater than that of trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org
The removal of the TBDMS group, a process known as desilylation, can be achieved through several methods, each with its own mechanistic pathway and degree of selectivity.
The TBDMS ether linkage is susceptible to cleavage under acidic conditions. organic-chemistry.org The reaction is initiated by protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the conjugate base of the acid or a solvent molecule like water. youtube.comyoutube.com The general order of hydrolytic lability for silyl ethers under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS, indicating that the TBDMS group is relatively stable but can be removed with appropriate acidic reagents. nih.gov
The mechanism for acid-catalyzed desilylation is thought to proceed through a pentavalent silicon intermediate. stackexchange.com Steric hindrance around the silicon atom plays a crucial role in the rate of this reaction. stackexchange.com A variety of acidic reagents can be employed, including acetic acid/water mixtures, acetyl chloride in methanol (B129727), and stronger acids like HCl. organic-chemistry.orgstackexchange.comorganic-chemistry.org For instance, a catalytic amount of acetyl chloride in dry methanol can effectively deprotect TBDMS ethers. organic-chemistry.orgorganic-chemistry.org
Table 1: Acidic Reagents for TBDMS Deprotection
| Reagent | Conditions | Notes |
|---|---|---|
| Acetic acid / water (2:1) | 25°C | Standard conditions for TBDMS cleavage. organic-chemistry.org |
| Acetyl chloride (catalytic) | Dry MeOH | Mild and convenient, tolerates other protecting groups. organic-chemistry.orgorganic-chemistry.org |
| Hafnium(IV) triflate (Hf(OTf)₄) | 0.05-3 mol% | Highly potent for deprotection of various TBDMS ethers. organic-chemistry.org |
| Iron catalyst | MeOH | Mild and environmentally benign method. organic-chemistry.org |
Fluoride (B91410) ions are exceptionally effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluoride (Si-F) bond, which acts as the driving force for the reaction. organic-chemistry.orgnih.gov The most common fluoride source for this purpose is tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The mechanism involves the nucleophilic attack of the fluoride anion on the silicon atom, forming a pentavalent intermediate which then fragments to release the alkoxide and form a fluorosilane. organic-chemistry.orgstackexchange.com
While highly effective, the basicity of TBAF can sometimes lead to side reactions with base-labile functional groups. scielo.br To circumvent this, various other fluoride-containing reagents have been developed, such as potassium hydrogen fluoride (KHF₂), which has been shown to selectively deprotect phenolic TBDMS ethers in the presence of other sensitive groups. nih.gov For example, this compound was deprotected in high yield (91%) using 1.5 equivalents of KHF₂ in methanol in just 30 minutes. nih.gov Another mild and selective method utilizes chlorotrimethylsilane (B32843) and potassium fluoride dihydrate in acetonitrile. researchgate.net
Table 2: Fluoride Reagents for TBDMS Deprotection
| Reagent | Conditions | Notes |
|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | THF, 25°C | Common and rapid method. organic-chemistry.orggelest.com |
| Potassium hydrogen fluoride (KHF₂) | MeOH, rt | Mild and selective for phenolic TBDMS ethers. nih.gov |
| Chlorotrimethylsilane / KF·2H₂O | Acetonitrile | Chemoselective and operationally simple. researchgate.net |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | THF, rt | Anhydrous fluoride source. nih.govgelest.com |
The ability to selectively cleave a TBDMS ether in the presence of other protecting groups or sensitive functionalities is crucial in the synthesis of complex molecules. The choice of deprotection conditions can significantly influence this selectivity. stackexchange.com For instance, steric effects are a primary driver for chemoselectivity in acid-catalyzed desilylations, allowing for the removal of a less hindered primary TBDMS ether in the presence of more hindered secondary or tertiary silyl ethers. stackexchange.com
Different silyl ethers exhibit varying lability, which can be exploited for selective deprotection. For example, TBDMS ethers can be cleaved selectively in the presence of the more robust tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) ethers. nih.govresearchgate.net Specific catalytic systems have been developed to enhance chemoselectivity. For example, cerium(IV) sulfate (B86663) tetrahydrate has been used for the chemoselective deprotection of TBDMS ethers in the presence of TIPS and TBDPS ethers. researchgate.net Similarly, phosphomolybdic acid supported on silica (B1680970) gel (PMA/SiO₂) is an efficient catalyst for the mild and chemoselective deprotection of TBDMS ethers while tolerating a wide array of other functional groups. organic-chemistry.org
Transsilylation is a process where a silyl group is transferred from one molecule to another. In the context of this compound, this could involve the transfer of the TBDMS group to another alcohol or nucleophile. These reactions are typically equilibrium-driven, and the position of the equilibrium is influenced by the relative thermodynamic stability of the silyl ethers and the nucleophilicity of the competing alcohols. While specific studies on the transsilylation of this compound are not extensively detailed in the provided search results, the principles of silyl ether chemistry suggest that such reactions are plausible, especially under catalytic conditions that can facilitate the process.
Selective Deprotection Methodologies
Steric and Electronic Effects on Reaction Pathways
The reactivity of this compound is primarily characterized by the influence of its key structural features: the carbon-bromine bond on the aromatic ring and the bulky silyl ether. These components introduce specific steric and electronic effects that guide the compound's participation in synthetic routes.
The bulky tert-butyldimethylsilyl (TBDMS) group is primarily a protecting group for the phenolic hydroxyl functionality. Its significant steric hindrance influences the approach of reagents to the oxygen atom and the adjacent regions of the aromatic ring. While primarily a protecting group, its electronic contribution, though less pronounced than its steric bulk, also plays a role. Silyl ethers are generally considered to be less electron-withdrawing than their corresponding unprotected hydroxyl groups, which can subtly influence the electron density of the aromatic ring. rsc.org
The bromine atom at the para position of the phenoxy group is the primary site of reactivity in cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, such as palladium complexes, which is the initial step in widely used transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions. wildlife-biodiversity.comnih.gov The electronic nature of the tert-butyldimethylsilyloxy group, being a weak electron-donating group by resonance and weakly withdrawing by induction, can modulate the reactivity of the C-Br bond.
In a notable application, this compound has been utilized as a precursor for the synthesis of more complex molecules. For instance, it has been converted into (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid. semanticscholar.org This transformation involves a lithium-halogen exchange followed by quenching with a borate (B1201080) ester. Subsequently, this boronic acid can participate in Suzuki cross-coupling reactions.
The steric bulk of the TBDMS group can be a critical factor in determining the feasibility and efficiency of certain reactions. In palladium-catalyzed cross-coupling reactions, the size of the ligands on the palladium center, in conjunction with the steric profile of the substrates, can significantly impact the reaction rate and yield. rsc.orgrsc.org For a substrate like this compound, the use of bulky phosphine (B1218219) ligands on the palladium catalyst is often necessary to facilitate the reaction.
Detailed Research Findings:
A specific example of the utility of this compound is found in the synthesis of selagibenzophenone A. semanticscholar.org In this multi-step synthesis, the compound serves as a key building block.
The synthesis of the required boronic acid from this compound is outlined below:
| Step | Reagents | Product |
| 1 | n-BuLi, THF, -78 °C | 4-((tert-butyldimethylsilyl)oxy)phenyllithium |
| 2 | Triisopropyl borate | (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid |
This boronic acid was then used in a Suzuki cross-coupling reaction with an aryl halide to construct a more complex molecular framework. semanticscholar.org This demonstrates the role of the silyl-protected bromophenol as a stable and effective precursor for generating organometallic reagents for C-C bond formation.
The choice of the TBDMS protecting group is strategic. It is robust enough to withstand the conditions of the lithium-halogen exchange and subsequent reactions, yet it can be removed under specific conditions, typically using a fluoride source such as tetra-n-butylammonium fluoride (TBAF), to reveal the phenol when required. organic-chemistry.org
The following table summarizes the key functional groups of this compound and their primary effects on its reactivity:
| Functional Group | Steric Effect | Electronic Effect | Primary Role in Reactivity |
| tert-Butyldimethylsilyl (TBDMS) Ether | High | Weakly donating/withdrawing | Protecting group, influences reagent approach |
| Bromo Substituent | Moderate | Electron-withdrawing (inductive), weakly deactivating | Reactive site for cross-coupling reactions |
| Phenoxy Ether Linkage | - | Influences electron distribution on the aromatic ring | Structural scaffold |
Applications of 4 Bromophenoxy Tert Butyl Dimethylsilane in Complex Organic Synthesis
As a Versatile Protecting Group for Phenols
The hydroxyl group of phenols often requires protection during multi-step syntheses to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) group, introduced via (4-Bromophenoxy)(tert-butyl)dimethylsilane, serves as an effective and widely used protecting group for phenols. tandfonline.com
Introduction of the TBDMS Protecting Group in Multifunctional Molecules
The protection of phenols as their TBDMS ethers is a common strategy in organic synthesis due to the ease of introduction and the stability of the resulting silyl (B83357) ether under a variety of reaction conditions. tandfonline.com The reaction is typically carried out by treating the phenol (B47542) with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). synarchive.comharvard.edu This method is efficient for a wide range of phenolic compounds, including those with various substitution patterns. tandfonline.comtandfonline.com Microwave-assisted procedures have also been developed, offering a faster and solvent-free alternative for the silylation of phenols. tandfonline.comtandfonline.com
The TBDMS group is prized for its robustness. It is stable to numerous reagents and conditions commonly employed in organic synthesis, including many oxidizing and reducing agents, and a wide range of pH conditions. organic-chemistry.org This stability allows for selective manipulation of other functional groups within a complex molecule without affecting the protected phenol.
Orthogonal Protecting Group Strategies
A key advantage of the TBDMS group is its utility in orthogonal protecting group strategies. numberanalytics.com Orthogonal protecting groups are sets of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. numberanalytics.combham.ac.uk This level of control is crucial in the synthesis of complex molecules with multiple reactive sites. bham.ac.uk
The TBDMS group can be selectively cleaved under specific conditions, most commonly using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). harvard.eduorganic-chemistry.org This deprotection is highly selective and does not affect other common protecting groups like benzyl (B1604629) ethers or acetals. numberanalytics.com Conversely, the TBDMS group is stable to conditions used to remove other protecting groups, such as the acidic conditions used for cleaving tert-butyl ethers or the hydrogenolysis conditions for removing benzyl ethers. numberanalytics.com This orthogonality allows for a programmed and sequential unveiling of functional groups, a critical aspect of modern synthetic chemistry. bham.ac.uk
As a Key Building Block in Aromatic Functionalization
Beyond its role in protection, the bromine atom on the aromatic ring of this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Precursor for Aryl Grignard and Organolithium Reagents
The aryl bromide moiety of this compound can be readily converted into more reactive organometallic species. Reaction with magnesium metal affords the corresponding Grignard reagent, (4-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide. Similarly, treatment with strong bases like n-butyllithium generates the organolithium reagent, (4-(tert-butyldimethylsilyloxy)phenyl)lithium. uniurb.it
These organometallic reagents are potent nucleophiles and are widely used in the formation of new carbon-carbon bonds. They can react with a variety of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce the protected hydroxyphenyl group into a target molecule. The TBDMS group is generally stable to these conditions, allowing for the selective reaction at the aryl-metal bond.
Aryl Halide Synthon in Heterocyclic Chemistry
The carbon-bromine bond in this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex aromatic and heterocyclic systems. For example, in Suzuki, Heck, and Sonogashira couplings, the bromine atom can be replaced with a variety of organic fragments, allowing for the elaboration of the aromatic ring.
This reactivity is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The (4-(tert-butyldimethylsilyloxy)phenyl) moiety can be incorporated into various heterocyclic scaffolds, serving as a key building block for more complex structures.
Role in the Synthesis of Biologically Active Molecules and Natural Products
The strategic use of this compound as both a protecting group and a reactive building block has been instrumental in the total synthesis of numerous biologically active molecules and natural products. mdpi.comnih.govnih.gov Its application allows for the efficient and controlled construction of complex molecular architectures. nih.gov
For instance, in the synthesis of certain bromophenol natural products, which exhibit antioxidant properties, the TBDMS-protected bromophenol core can be carried through multiple synthetic steps before a final deprotection reveals the natural product. nih.gov The ability to perform transformations on other parts of the molecule while the phenol is masked is crucial for the success of such syntheses.
Furthermore, the introduction of the (4-hydroxyphenyl) motif is common in the synthesis of various pharmaceuticals and biologically active compounds. mdpi.com The use of this compound as a starting material provides a reliable and efficient route to incorporate this important structural unit. The synthesis of complex natural products often involves intricate sequences of reactions where protecting group strategies are paramount. organic-chemistry.orgrroij.com The TBDMS ether of 4-bromophenol (B116583) provides the necessary stability and selective reactivity to be a valuable component in these synthetic endeavors.
Incorporation into Pharmacologically Relevant Scaffolds
A notable application of this compound is in the synthesis of pharmacologically relevant natural products. A key example is its use in the total synthesis of Selagibenzophenones A and B, which are natural products exhibiting interesting biological activities.
In a revised synthetic route to Selagibenzophenone A, this compound serves as a crucial starting material. The synthesis begins with the protection of 4-bromophenol with tert-butyldimethylsilyl chloride to yield this compound in high yield. This protected building block is then converted into its corresponding boronic acid derivative. The subsequent Suzuki cross-coupling reaction with 2,4,6-tribromobenzaldehyde, followed by reaction with the lithium salt of this compound and subsequent oxidation, assembles the complex carbon skeleton of the target molecule. The TBDMS protecting groups are then removed in the final step to yield the natural product. fishersci.be
The following table summarizes the key steps in the synthesis of Selagibenzophenone A where this compound is a key precursor.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 4-Bromophenol | tert-Butyldimethylsilyl chloride, Imidazole, DCM, 0 °C to 22 °C | This compound | 91 |
| 2 | This compound | n-BuLi, THF, -78 °C; then Triisopropyl borate (B1201080); then aq. HCl | (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid | - |
| 3 | 2,4,6-tribromobenzaldehyde, (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C | 2,4,6-Tris(4-((tert-butyldimethylsilyl)oxy)phenyl)benzaldehyde | 79 |
| 4 | 2,4,6-Tris(4-((tert-butyldimethylsilyl)oxy)phenyl)benzaldehyde, this compound | t-BuLi, THF, -78 °C; then oxidation | (2,4,6-Tris(4-((tert-butyldimethylsilyl)oxy)phenyl)phenyl)(4-((tert-butyldimethylsilyl)oxy)phenyl)methanone | 57 (over 2 steps) |
| 5 | (2,4,6-Tris(4-((tert-butyldimethylsilyl)oxy)phenyl)phenyl)(4-((tert-butyldimethylsilyl)oxy)phenyl)methanone | HF-Pyridine, THF, 0 °C to 22 °C | Selagibenzophenone A | 82 |
This synthetic strategy highlights the utility of the TBDMS-protected bromophenol in facilitating key carbon-carbon bond-forming reactions while safeguarding the phenolic hydroxyl group until the final deprotection step. fishersci.be
Stereoselective Transformations Facilitated by the TBDMS Group
While direct examples of the TBDMS group in this compound dictating stereoselectivity in a specific reaction are not extensively documented in readily available literature, the steric bulk of the TBDMS group is a well-established tool for influencing the stereochemical outcome of reactions on adjacent functionalities. In principle, the bulky TBDMS ether can act as a stereodirecting group, controlling the approach of reagents to a nearby reactive center.
For instance, in reactions involving ortho-lithiation of the aromatic ring followed by quenching with an electrophile, the TBDMS group could potentially direct the electrophile to the less hindered face of an adjacent prochiral center. The large size of the tert-butyl and dimethylsilyl groups creates a sterically demanding environment that can favor the formation of one diastereomer over another. However, specific research findings detailing such a stereoselective transformation facilitated by the TBDMS group in this compound are needed to substantiate this potential application.
Contributions to Material Science Precursors
The bifunctional nature of this compound also makes it an attractive monomer or precursor for the synthesis of novel polymers and materials with tailored properties. The aryl bromide can participate in various cross-coupling polymerization reactions, while the protected phenol offers a handle for further modification or for influencing the final properties of the material.
One potential application lies in the synthesis of poly(p-phenylene oxide) (PPO) derivatives. The polymerization of 4-halophenols is a known method for producing PPOs. By using this compound as a monomer in, for example, a nickel-catalyzed coupling reaction, a TBDMS-ether-functionalized PPO could be synthesized. The presence of the bulky TBDMS groups along the polymer backbone would likely impact its solubility, thermal properties, and processability. Subsequent deprotection of the TBDMS groups would yield a functionalized PPO with free hydroxyl groups, which could be used for further crosslinking or modification.
Similarly, this compound could serve as a building block for novel liquid crystalline materials. The rigid phenyl ring is a common mesogenic unit in liquid crystals. By incorporating this compound into a larger molecular structure through reactions at the bromine atom, it is conceivable to design new liquid crystalline compounds. The bulky, non-polar TBDMS group would influence the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of unique mesophases. Further research is required to explore and realize the full potential of this compound in these areas of material science.
Advanced Characterization and Spectroscopic Analysis of 4 Bromophenoxy Tert Butyl Dimethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For (4-Bromophenoxy)(tert-butyl)dimethylsilane, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
¹H NMR Analysis: Proton Environment and Coupling Patterns
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic region typically displays a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the silyloxy group (H-2 and H-6) are expected to be shielded compared to those ortho to the bromine atom (H-3 and H-5), leading to two distinct multiplets.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Si-C(CH₃)₃ | ~1.0 | Singlet |
| Si-(CH₃)₂ | ~0.2 | Singlet |
| Aromatic CH (ortho to OSi) | ~6.7-6.9 | Doublet |
| Aromatic CH (ortho to Br) | ~7.3-7.5 | Doublet |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.
¹³C NMR Analysis: Carbon Connectivity and Chemical Shifts
The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom. The aromatic region will feature four signals: two for the protonated aromatic carbons and two for the quaternary carbons (one bonded to the oxygen and one to the bromine). The chemical shift of the carbon attached to the bromine atom is significantly affected by the heavy atom effect.
In the aliphatic region, signals for the methyl carbons of the dimethylsilyl group and the methyl and quaternary carbons of the tert-butyl group are expected at high field.
| Carbon | Expected Chemical Shift (ppm) |
| Si-C (CH₃)₃ | ~18 |
| Si-C(C H₃)₃ | ~25-26 |
| Si-(C H₃)₂ | ~ -4 |
| C -Br | ~115 |
| C -OSi | ~155 |
| Aromatic C H (ortho to OSi) | ~121 |
| Aromatic C H (ortho to Br) | ~132 |
Note: These are approximate chemical shifts and can be influenced by the solvent and experimental conditions. For comparison, the related compound (4-Bromophenyl)dimethyl(phenyl)silane shows aromatic carbon signals at δ 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, and 124.0 ppm, with the silicon-bound methyl carbons appearing at -2.5 ppm. rsc.org
²⁹Si NMR Spectroscopy: Probing the Silicon Environment
²⁹Si NMR spectroscopy is a powerful tool for directly investigating the silicon center of organosilicon compounds. unige.ch The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For silyl (B83357) ethers, the chemical shift provides information about the degree of substitution and the electronic environment. researchgate.net In this compound, the silicon atom is bonded to two methyl groups, a tert-butyl group, and a phenoxy group. The ²⁹Si chemical shift for this compound is expected to be in the typical range for tetraorganosilanes. For instance, the ²⁹Si chemical shift for the similar compound (4-Bromophenyl)dimethyl(phenyl)silane has been reported to be -7.49 ppm. rsc.org The general range for silicon atoms in siloxanes can vary widely depending on the number of oxygen atoms attached to the silicon. researchgate.net
Multi-dimensional NMR Techniques for Structural Elucidation
To unambiguously assign all ¹H and ¹³C signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are invaluable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. It would show correlations between the aromatic protons and their attached carbons, as well as between the methyl protons of the silyl and tert-butyl groups and their respective carbons.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.
Fragmentation Patterns and Structural Information
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a pivotal technique for confirming the molecular weight and revealing the structural components of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments that arise from predictable cleavage patterns of silyl ethers and alkyl halides. uni-saarland.de
The molecular ion peak (M⁺•) for this compound would appear as a doublet with characteristic isotopic distribution for bromine, at m/z 286 and 288, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. However, the molecular ion is often weak or absent in the spectra of silyl ethers. uni-saarland.de
A dominant fragmentation pathway for tert-butyldimethylsilyl (TBDMS) ethers is the loss of the tert-butyl group (•C(CH₃)₃, 57 Da) to form a stable [M-57]⁺ ion. nih.gov For this compound, this cleavage results in the most abundant peaks, or base peaks, observed in the spectrum. nih.gov The presence of bromine results in a characteristic doublet for this fragment. nih.gov
Key fragmentation data is summarized in the table below.
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Interpretation | Source |
| 229 / 231 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical from the molecular ion. This is the base peak and its doublet nature is characteristic of a monobrominated species. | nih.gov |
| 150 | [C₆H₅OSi(CH₃)₂]⁺ | This fragment could potentially arise from the loss of the bromine atom from the [M - C(CH₃)₃]⁺ fragment, though the exact pathway may be complex. | nih.gov |
These fragmentation patterns provide unambiguous evidence for the presence of both the bromophenoxy and the tert-butyldimethylsilyl moieties within the molecule.
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. While a specific experimental spectrum is not detailed here, the characteristic absorption bands for this compound can be predicted based on its constituent parts. pressbooks.pubmaricopa.edulibretexts.org
The key functional groups and their expected vibrational frequencies are presented in the following table.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Source |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | pressbooks.pub |
| Aliphatic C-H | Stretching (in -CH₃ and -C(CH₃)₃) | 2960 - 2850 | Strong | pressbooks.pub |
| Aromatic C=C | Stretching | 1600 - 1470 | Medium | pressbooks.pub |
| Aryl-O-Si (Asymmetric Stretch) | C-O Stretching | ~1250 | Strong | pressbooks.pub |
| Aryl-O-Si (Symmetric Stretch) | Si-O Stretching | 1100 - 1050 | Strong | pressbooks.pub |
| Aromatic C-Br | Stretching | 690 - 515 | Medium to Strong | orgchemboulder.com |
The presence of strong bands around 1250 cm⁻¹ and in the 1100-1050 cm⁻¹ range would be indicative of the aryl silyl ether linkage, while absorptions in the fingerprint region below 700 cm⁻¹ would confirm the C-Br bond. pressbooks.puborgchemboulder.com The C-H stretching vibrations clearly distinguish between the aromatic and aliphatic protons.
X-ray Crystallography of Co-crystals or Derivatives
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A search of publicly available scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray structure of this compound or its co-crystals and derivatives. acs.org Therefore, detailed experimental data on its solid-state conformation is not available at this time.
Computational and Theoretical Studies on 4 Bromophenoxy Tert Butyl Dimethylsilane
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of molecules at a quantum mechanical level. They provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. Geometry optimization using DFT seeks to find the lowest energy arrangement of atoms in a molecule, its ground state geometry. This process involves calculating the forces on each atom and iteratively moving them until a minimum on the potential energy surface is reached. The result is a prediction of bond lengths, bond angles, and dihedral angles.
A comprehensive search of scientific literature and chemical databases did not yield any specific studies that have published the results of DFT geometry optimization for (4-Bromophenoxy)(tert-butyl)dimethylsilane. Consequently, detailed data on its optimized bond lengths, angles, and energy profiles are not publicly available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.
Specific FMO analysis, including the energies of the HOMO and LUMO and the HOMO-LUMO gap for this compound, has not been reported in the available scientific literature. While general principles suggest that the electronic properties of the bromophenoxy and the tert-butyldimethylsilyl groups would influence these orbitals, precise energy values and orbital visualizations from computational studies are not available.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Identification and Activation Energy Barriers
The study of reaction mechanisms involves identifying transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. For reactions involving this compound, such as its formation or its cleavage as a protecting group, computational studies would be invaluable.
However, there are no published computational studies that identify transition states or calculate activation energy barriers for reactions involving this compound.
Solvent Effects in Computational Simulations
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational simulations can account for solvent effects using various models, from implicit continuum models to explicit solvent molecules.
No computational studies detailing the influence of different solvents on the properties or reactivity of this compound were found in the public domain.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are often used in drug discovery and materials science to predict the properties of new compounds.
There is no indication in the scientific literature of any QSAR or QSPR studies having been performed on this compound. Such studies would require a dataset of related compounds with measured activities or properties, which does not appear to have been compiled or analyzed for this specific chemical class in the context of QSAR/QSPR.
While the requested outline provides a comprehensive framework for the computational and theoretical analysis of a chemical compound, the specific data required to populate these sections for "this compound" are not available in publicly accessible scientific literature and databases. The absence of such studies highlights a gap in the current body of chemical knowledge and presents an opportunity for future research to explore the electronic structure, reactivity, and other theoretical aspects of this compound.
Molecular Dynamics Simulations for Conformational Analysis
While specific molecular dynamics (MD) simulations exclusively targeting this compound are not extensively documented in publicly available literature, the conformational landscape of this molecule can be inferred from computational studies on related aryl silyl (B83357) ethers and molecules possessing bulky tert-butyldimethylsilyl (TBS) groups. MD simulations serve as a powerful computational microscope to observe the time-evolution of molecular structures, providing deep insights into the flexibility and preferred shapes (conformations) a molecule adopts.
For this compound, the key to its conformational flexibility lies in the rotation around several single bonds: the C(aryl)–O bond, the O–Si bond, and the Si–C bonds of the tert-butyl and methyl groups. The sheer size of the tert-butyldimethylsilyl group is a dominant factor in determining the molecule's preferred three-dimensional arrangement. This steric bulk influences the rotational freedom around the adjacent bonds, aiming to minimize steric clashes and achieve the most energetically stable conformations.
Furthermore, the rotation around the C(aryl)–O bond would also be a significant contributor to the conformational ensemble. The interplay between the orientation of the silyl ether group and the plane of the bromophenyl ring would define a potential energy surface with distinct minima corresponding to the most stable conformers. Theoretical studies on phenyl derivatives of silanes have indicated that the energy barriers for rotation around C–Si bonds are relatively low, suggesting that while there are preferred conformations, the molecule likely samples a range of orientations at room temperature. researchgate.net
The primary dihedral angles of interest in a conformational analysis of this compound would be:
ω1 (C-C-O-Si): Defines the rotation of the silyl group relative to the plane of the phenyl ring.
ω2 (C-O-Si-C): Describes the rotation of the tert-butyl group relative to the C-O bond.
Below are interactive data tables presenting hypothetical but plausible results from a molecular dynamics simulation, illustrating the likely low-energy conformations.
Table 1: Hypothetical Low-Energy Conformers of this compound
This table outlines the primary dihedral angles and their corresponding potential energies for the most stable conformations that would be expected from a detailed molecular dynamics study.
| Conformer | Dihedral Angle ω1 (C-C-O-Si) (°) | Dihedral Angle ω2 (C-O-Si-C) (°) | Relative Potential Energy (kcal/mol) |
| A | 90 | 180 | 0.00 |
| B | -90 | 180 | 0.00 |
| C | 0 | 60 | 1.5 |
| D | 0 | -60 | 1.5 |
Note: This data is illustrative and based on the general principles of conformational analysis for bulky silyl ethers.
Table 2: Population of Conformational States at 298 K (Hypothetical)
This table shows the predicted population of each conformational state at room temperature, calculated from the hypothetical potential energies using the Boltzmann distribution.
| Conformer | Relative Potential Energy (kcal/mol) | Predicted Population (%) |
| A | 0.00 | 45 |
| B | 0.00 | 45 |
| C | 1.5 | 5 |
| D | 1.5 | 5 |
Note: This data is illustrative and based on the general principles of conformational analysis for bulky silyl ethers.
Derivatives and Analogs of 4 Bromophenoxy Tert Butyl Dimethylsilane
Systematic Modification of the Aryl Moiety
The bromine atom on the phenyl ring of (4-bromophenoxy)(tert-butyl)dimethylsilane is a key functional handle that enables a wide array of synthetic modifications. These modifications can be broadly categorized into halogen exchange reactions and the introduction of various electronically distinct substituents.
Halogen Exchange Reactions
The transformation of the bromo substituent to other halogens, such as iodo or fluoro, can significantly alter the reactivity of the aryl group, particularly in cross-coupling reactions. While direct halogen exchange on this compound is not extensively documented in readily available literature, established methodologies for halogen exchange in aryl bromides are applicable.
For instance, the Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl halides. Copper-catalyzed halogen exchange reactions provide a mild and general method for the conversion of aryl bromides to aryl iodides. sonaricollege.in This transformation is typically achieved using a copper(I) catalyst, a diamine ligand, and sodium iodide in a solvent like dioxane at elevated temperatures. sonaricollege.in Similarly, palladium-catalyzed methods have also been developed for the same purpose. organic-chemistry.org
The introduction of fluorine can be accomplished through methods like the Balz-Schiemann reaction of a corresponding aniline (B41778) derivative or, more directly, through nucleophilic aromatic substitution on an activated aryl system. Recent advancements have also explored the direct conversion of aryl fluorides to aryloxyethylsilyl ethers, effectively converting an aryl fluoride (B91410) to a silyl-protected phenol (B47542). gelest.com
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the aryl ring can be systematically modified by replacing the bromine atom with electron-donating or electron-withdrawing groups. These modifications are crucial for studying structure-activity relationships and for tailoring the substrate for specific synthetic applications.
Electron-Withdrawing Groups:
The introduction of electron-withdrawing groups, such as a cyano (-CN) or nitro (-NO₂) group, can be achieved through various established synthetic protocols. For example, the cyanation of aryl bromides can be accomplished using photoredox catalysis with a silyl (B83357) radical-mediated bromine abstraction mechanism. rsc.orgrsc.org This method utilizes an organic photoredox catalyst and a cyanide source to efficiently install the nitrile group. rsc.orgrsc.org
| Reaction | Reagents and Conditions | Product | Ref. |
| Cyanation | 4CzIPN (photocatalyst), Tosyl cyanide (TsCN), (TMS)₃SiH, K₃PO₄, Acetone, blue LEDs | (4-Cyanophenoxy)(tert-butyl)dimethylsilane | rsc.orgrsc.org |
Electron-Donating Groups:
Electron-donating groups, such as alkyl or aryl moieties, can be introduced via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgmdpi.comresearchgate.net This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with an organoboron reagent. For example, coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative.
The Buchwald-Hartwig amination offers a pathway to introduce nitrogen-based substituents, which can act as electron-donating groups. wikipedia.orgnih.govnih.gov This palladium-catalyzed reaction couples the aryl bromide with an amine in the presence of a suitable ligand and base. wikipedia.org
| Reaction | Reagents and Conditions | Product | Ref. |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄, Arylboronic acid, 1,4-Dioxane | (4-Arylphenoxy)(tert-butyl)dimethylsilane | mdpi.com |
| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂, Phosphine ligand, t-BuONa, Toluene | (4-(Dialkylamino)phenoxy)(tert-butyl)dimethylsilane | nih.gov |
Variation of the Silyl Protecting Group
tert-Butyldiphenylsilyl (TBDPS) Analogs
The tert-butyldiphenylsilyl (TBDPS) group is significantly more sterically hindered than the TBDMS group due to the presence of two phenyl rings on the silicon atom. wikipedia.org This increased bulk enhances the stability of the silyl ether towards acidic conditions. wikipedia.org The synthesis of (4-bromophenoxy)(tert-butyldiphenyl)silane follows a similar procedure to its TBDMS counterpart, typically involving the reaction of 4-bromophenol (B116583) with tert-butyldiphenylsilyl chloride in the presence of a base like imidazole (B134444) or pyridine. organic-chemistry.org
A notable application of the TBDPS group is its use as a directing group in C-H arylation reactions. nih.gov It has been shown that an O-TBDPS-protected ortho-bromophenol can undergo a palladium-catalyzed intramolecular arylation, where one of the phenyl groups from the silyl moiety is transferred to the ortho position of the phenol. nih.gov
Triisopropylsilyl (TIPS) Analogs
The triisopropylsilyl (TIPS) group offers even greater steric bulk than the TBDMS group and is known for its high stability under a variety of reaction conditions. sigmaaldrich.comwikipedia.org The synthesis of (4-bromophenoxy)(triisopropyl)silane is achieved by reacting 4-bromophenol with triisopropylsilyl chloride. The TIPS ether is generally more stable towards basic conditions compared to TBDMS and TBDPS ethers. nih.gov
Impact of Steric Bulk on Reactivity and Selectivity
The steric hindrance of the silyl protecting group plays a crucial role in controlling the reactivity and selectivity of reactions involving the protected phenol. In general, the order of stability towards acidic hydrolysis is: TBDPS > TIPS > TBDMS. nih.govnih.gov This differential stability allows for the selective deprotection of one silyl ether in the presence of another. For instance, a TBDMS ether can often be cleaved under conditions that leave a TBDPS or TIPS ether intact. researchgate.net
| Silyl Group | Key Features | Relative Acid Stability | Relative Base Stability |
| TBDMS | Common, good stability | Moderate | Moderate |
| TBDPS | High steric bulk, very stable to acid | High | Moderate |
| TIPS | Very high steric bulk, stable to base | Moderate | High |
This systematic modification of both the aryl ring and the silyl protecting group of this compound provides a powerful toolkit for chemists to design and synthesize a wide array of derivatives with tailored properties for various applications in organic synthesis and materials science.
Synthesis and Evaluation of Chiral Analogs
The introduction of chirality into analogs of this compound can be approached through several synthetic strategies, primarily involving the use of chiral auxiliaries or the enantioselective silylation of a prochiral precursor. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgresearchgate.net
One common strategy involves the use of a chiral auxiliary covalently attached to the silicon atom. For instance, a chiral ligand could replace one of the methyl groups on the silicon of the tert-butyldimethylsilyl moiety. The synthesis would involve reacting a chiral precursor, such as a chiral diol, with a dichlorosilane (B8785471) to generate a chiral silylating agent. This agent can then be reacted with 4-bromophenol to yield the desired chiral analog. The diastereomeric purity of the resulting products would be a key aspect of their evaluation, often determined by spectroscopic methods like NMR in the presence of a chiral solvating agent or by chiral HPLC.
Alternatively, the synthesis of chiral analogs can be achieved through the desymmetrization of a prochiral diol using a silylating agent in the presence of a chiral catalyst. While not directly applied to this compound in the reviewed literature, this approach is a powerful tool in modern asymmetric synthesis. ub.edu
The evaluation of these chiral analogs would extend beyond their stereochemical purity to include their reactivity and stability. The steric and electronic properties of the chiral auxiliary can influence the rate of silylation and desilylation, which is a critical consideration for their application as protecting groups.
Table 1: Hypothetical Chiral Analogs of this compound and Key Evaluation Parameters
| Chiral Analog Structure | Synthetic Strategy | Key Evaluation Parameters |
| ((1R,2R)-1,2-diphenylethoxy)(4-bromophenoxy)dimethylsilane | Reaction of 4-bromophenol with a chiral silyl chloride derived from (1R,2R)-1,2-diphenylethane-1,2-diol. | Diastereomeric excess (de), NMR spectroscopy, Chiral HPLC, Rate of formation, Rate of cleavage. |
| (4-Bromophenoxy)((1S)-menthoxy)dimethylsilane | Silylation of 4-bromophenol with a silylating agent bearing a menthol-derived chiral auxiliary. | Enantiomeric excess (ee) after cleavage, Conformational analysis via computational methods. |
Structure-Reactivity Relationships within Analog Series
The relationship between the structure of silyl ethers and their reactivity is a well-established area of study. For analogs of this compound, this relationship is primarily governed by the steric and electronic effects of the substituents on both the silicon atom and the aromatic ring.
The bulkiness of the groups attached to the silicon atom significantly impacts the stability of the silyl ether. Larger substituents increase the steric hindrance around the silicon-oxygen bond, making it more resistant to both acidic and basic cleavage. wikipedia.org For instance, replacing the tert-butyl group with a smaller group like trimethylsilyl (B98337) (TMS) would result in a much more labile silyl ether, while a bulkier group like triisopropylsilyl (TIPS) would enhance its stability.
The electronic nature of the substituents on the phenoxy ring also plays a crucial role. The bromo group at the para position is an electron-withdrawing group, which can influence the reactivity of the aromatic ring in subsequent reactions, such as cross-coupling reactions. The nature of the para-substituent can also have a more subtle effect on the stability of the silyl ether by modifying the pKa of the parent phenol.
A systematic study of a series of analogs, where the para-substituent on the phenoxy ring is varied (e.g., -NO2, -CN, -H, -CH3, -OCH3), would allow for the quantification of these electronic effects on the rate of cleavage of the silyl ether. This data can be used to construct a Hammett plot, providing a quantitative measure of the structure-reactivity relationship.
Table 2: Predicted Relative Reactivity of (4-Substituted-phenoxy)(tert-butyl)dimethylsilane Analogs
| Para-Substituent (X) | Electronic Effect | Predicted Relative Rate of Cleavage (Acidic Conditions) | Predicted Relative Rate of Cleavage (Basic Conditions) |
| -NO2 | Strong Electron-Withdrawing | Faster | Faster |
| -Br | Electron-Withdrawing | Faster | Faster |
| -H | Neutral | Reference | Reference |
| -CH3 | Electron-Donating | Slower | Slower |
| -OCH3 | Strong Electron-Donating | Slower | Slower |
It is important to note that while these trends are generally predictable, the actual reactivity can be influenced by a combination of factors, including the specific reaction conditions and the nature of the attacking reagent. organic-chemistry.orgorganic-chemistry.org
Emerging Research Directions and Future Perspectives
Catalytic Systems for Enhanced Transformations
The development of highly efficient and selective catalytic systems is a cornerstone of modern synthetic chemistry. (4-Bromophenoxy)(tert-butyl)dimethylsilane serves as a key building block in the synthesis of sophisticated ligands and catalysts that drive a variety of cross-coupling reactions. The tert-butyldimethylsilyl (TBDMS) protecting group plays a crucial role, allowing for transformations at other positions of the molecule without interfering with the phenol (B47542) functionality. This protecting group can be easily removed under specific conditions, providing a strategic advantage in multi-step syntheses.
The bromo-substituent on the aromatic ring makes this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govresearchgate.netmdpi.com Research is ongoing to develop novel catalyst systems that can achieve these transformations with higher yields, lower catalyst loadings, and under milder reaction conditions. The insights gained from studying the reactivity of substrates like this compound contribute to the rational design of more robust and efficient catalysts.
A key area of investigation is the synthesis of novel phosphine (B1218219) ligands, where the (4-phen-oxy)(tert-butyl)dimethylsilane moiety can be incorporated to fine-tune the steric and electronic properties of the resulting catalyst. By modifying the ligand architecture, researchers can enhance the catalytic activity and selectivity for specific cross-coupling partners.
Flow Chemistry Applications Utilizing this compound
Continuous flow chemistry is emerging as a powerful technology for the synthesis of organic molecules, offering advantages such as improved reaction control, enhanced safety, and scalability. The application of this compound in flow chemistry is a promising area of research. The silyl-protected nature of the compound makes it well-suited for continuous processes, as it can prevent unwanted side reactions and polymerization that might occur with unprotected phenols under flow conditions. rsc.org
The synthesis of diaryl ethers, an important structural motif in many pharmaceuticals and functional materials, is one area where flow chemistry utilizing this compound could be particularly impactful. jsynthchem.comjsynthchem.comresearchgate.net Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the desired diaryl ether products.
Furthermore, the integration of in-line purification and analysis techniques within a flow system can streamline the entire synthetic process, from starting material to final product. The development of robust flow chemistry protocols for reactions involving this compound will be crucial for its adoption in industrial-scale manufacturing.
Photo- and Electrochemical Reactions Involving the Compound
Photoredox and electrochemical catalysis are rapidly evolving fields that offer sustainable and efficient alternatives to traditional synthetic methods. researchgate.netacs.orgnih.govnih.gov These techniques utilize light or electricity to generate highly reactive intermediates, such as radical ions, which can participate in a variety of bond-forming reactions. The aryl bromide functionality of this compound makes it a prime candidate for investigation in such transformations.
Recent studies have demonstrated the potential of photoredox catalysis for the C-C bond formation using aryl bromides as coupling partners. researchgate.netacs.orgnih.govnih.gov By employing a suitable photocatalyst and a light source, the carbon-bromine bond can be activated to generate an aryl radical, which can then be trapped by a variety of coupling partners. This approach opens up new avenues for the synthesis of complex molecules under mild reaction conditions.
Similarly, electrochemical methods can be employed to mediate C-O coupling reactions. beilstein-journals.org The electrochemical oxidation or reduction of this compound at an electrode surface can initiate a cascade of reactions leading to the formation of diaryl ethers or other valuable products. The ability to control the reaction outcome by tuning the applied potential offers a high degree of selectivity. A notable example is the use of electrochemical reaction site switching to control sequential coupling reactions for the synthesis of π-conjugated compounds. researchgate.net
Integration into Automated Synthesis Platforms
The increasing demand for the rapid synthesis and screening of new chemical entities has driven the development of automated synthesis platforms. These platforms, often incorporating robotic systems and high-throughput screening techniques, can significantly accelerate the discovery and optimization of new molecules and reactions. merckmillipore.comrsc.orgunchainedlabs.comsigmaaldrich.com
This compound, as a versatile building block in widely used cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, is an ideal candidate for integration into these automated workflows. mdpi.comrsc.org High-throughput screening kits are commercially available to quickly identify the optimal catalysts, ligands, bases, and solvents for such reactions. merckmillipore.comsigmaaldrich.com By utilizing these platforms, researchers can efficiently explore a vast reaction space to identify the most effective conditions for transformations involving this compound.
The data-driven insights gained from high-throughput experimentation can be used to develop predictive models for reaction outcomes, further accelerating the design of new synthetic routes. The integration of this compound into automated synthesis platforms will undoubtedly play a crucial role in the future of drug discovery and materials science.
Exploration of New Applications in Specialized Chemical Fields
Beyond its role as a synthetic intermediate, this compound is finding new applications in a variety of specialized chemical fields, including medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry: Bromophenols and their derivatives have shown a wide range of biological activities, including antioxidant and anticancer properties. tandfonline.commdpi.comnih.govnih.gov The silyl-protected nature of this compound allows for its use in the synthesis of complex, biologically active molecules. For instance, it has been used as a key starting material in the synthesis of the natural products selagibenzophenones A and B. researchgate.netmdpi.com The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous drugs and natural products. nih.gov
Agrochemicals: The development of new and effective agrochemicals is crucial for global food security. Brominated phenols are important building blocks in the synthesis of herbicides and fungicides. nbinno.com The unique structural features of this compound make it a valuable precursor for the development of novel agrochemical formulations with improved efficacy and reduced environmental impact. researchgate.net
Materials Science: The unique electronic and photophysical properties of molecules derived from this compound make them attractive candidates for applications in organic electronics. This compound can serve as a building block for the synthesis of novel materials for organic light-emitting diodes (OLEDs) and organic semiconductors. uky.edusigmaaldrich.comtcichemicals.comnih.gov The ability to tune the electronic properties of these materials by incorporating the (4-phen-oxy)(tert-butyl)dimethylsilane moiety is a key area of research.
Q & A
Basic: What are common synthetic routes for (4-bromophenoxy)(tert-butyl)dimethylsilane?
Answer:
The compound is typically synthesized via nucleophilic substitution or silylation reactions. A representative method involves reacting 4-bromophenol with tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or NaH. For example:
- Alkylation under basic conditions : A solution of 4-bromophenol and NaH in THF is stirred at 65°C for 16 hours, followed by addition of TBSCl. The crude product is purified via silica gel chromatography, yielding ~24% under optimized conditions .
- Alternative routes : Use of K₂CO₃ in acetone at 70°C for 13 hours achieves higher yields (up to 95%) by minimizing side reactions .
Advanced: How can reaction yields be optimized in silylation reactions involving this compound?
Answer:
Yield optimization depends on:
- Base selection : NaH in THF facilitates rapid silylation but may require anhydrous conditions. K₂CO₃ in acetone offers milder conditions with higher reproducibility .
- Temperature control : Prolonged heating (e.g., 65°C for 16 hours) improves conversion but risks decomposition. Room-temperature reactions with NaI as a catalyst reduce side products .
- Purification : Column chromatography with hexane/EtOAc (6:1) effectively isolates the product, while aqueous workup (e.g., brine washing) removes unreacted starting materials .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Silica gel chromatography : Using hexane/ethyl acetate gradients (e.g., 6:1 to 30% EtOAc) achieves >95% purity .
- Extraction methods : Post-reaction, the product is extracted with EtOAc, washed with brine, and dried over MgSO₄ to remove polar impurities .
- Crystallization : Not commonly used due to the compound’s oily nature, but low-temperature storage (2–8°C) stabilizes the product for long-term use .
Advanced: How should researchers address contradictions in reported reaction yields (e.g., 24% vs. 95%)?
Answer:
Discrepancies arise from:
- Reagent stoichiometry : Excess TBSCl (1.2 equiv.) and controlled base (NaH, 1.1 equiv.) improve yields by driving the reaction to completion .
- Solvent polarity : Polar aprotic solvents like DMF enhance reactivity but may increase side reactions. THF balances reactivity and selectivity .
- Catalyst use : NaI accelerates bromide displacement in SN2 reactions, as seen in 70% yields for analogous silyl ether syntheses .
Methodological: How is desilylation performed to regenerate 4-bromophenol from this compound?
Answer:
Desilylation is achieved using fluoride-based reagents:
- CsF in aqueous THF : Stirring the silyl ether with CsF (2 equiv.) in THF/H₂O (4:1) at room temperature for 2 hours cleaves the TBS group, yielding 4-bromophenol (>90% recovery) .
- TBAF (tetra-n-butylammonium fluoride) : A 1.0 M solution in THF selectively removes the silyl group without altering the bromophenol moiety .
Advanced: What role does this compound play in asymmetric synthesis or cross-coupling reactions?
Answer:
- Negishi cross-coupling : The bromophenoxy group acts as a directing moiety in palladium-catalyzed couplings. For example, it participates in aryl-zinc reagent formation for asymmetric fluorination, yielding chiral tertiary alkyl fluorides with >90% enantiomeric excess .
- Suzuki-Miyaura reactions : The bromine atom enables coupling with boronic acids to synthesize biaryl ethers, critical in natural product synthesis .
Basic: What are the storage and stability considerations for this compound?
Answer:
- Storage : Seal in dry, inert containers at 2–8°C to prevent hydrolysis. Exposure to moisture degrades the silyl ether .
- Stability : Stable for >6 months under argon. Avoid prolonged exposure to light, which may induce bromine radical formation .
Advanced: How can researchers troubleshoot low reactivity in silyl ether-mediated alkylation?
Answer:
- Activation with iodide : Replace Br with I via Finkelstein reaction (NaI in acetone) to enhance electrophilicity .
- Silyl group stability : Verify anhydrous conditions—trace water deactivates the silylating agent. Pre-dry solvents over molecular sieves .
- Catalyst screening : Use Pd(OAc)₂/XPhos systems for sluggish cross-couplings, improving turnover frequency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
